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molecular formula C11H15BrO B1280562 2-Bromo-4-tert-butyl-1-methoxybenzene CAS No. 41280-65-3

2-Bromo-4-tert-butyl-1-methoxybenzene

Cat. No. B1280562
M. Wt: 243.14 g/mol
InChI Key: KBJMBOZJLNXKDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09296696B2

Procedure details

n-Butyllithium in hexane (2.5 M, 18.1 mL, 45.24 mmol) was added dropwise to a solution of 2-bromo-4-(tert-butyl)-1-methoxybenzene (10.0 g, 41.13 mmol) and triisopropyl borate (11.39 mL, 49.35 mmol) in tetrahydrofuran (90 mL) at −78° C. under nitrogen. The reaction mixture was stirred at −78° C. for 3 hours then allowed to warm slowly to 0° C. over 90 minutes. The reaction was then quenched by the addition of water (90 mL) and the tetrahydrofuran removed under reduced pressure. The resulting aqueous suspension was partitioned between diethyl ether (80 mL) and 1.0 M aqueous sodium hydroxide solution (100 mL). The aqueous phase was separated, cooled to 0° C. then acidified to pH 1 by the addition of concentrated hydrochloric acid. The resulting white suspension was stood at 0° C. for 15 minutes then filtered washing the solid product with water and cold hexane to give (5-(tert-butyl)-2-methoxyphenyl)boronic acid (6.349 g, 74% yield) as a white crystalline solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.1 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.39 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([Li])CCC.CCCCCC.Br[C:13]1[CH:18]=[C:17]([C:19]([CH3:22])([CH3:21])[CH3:20])[CH:16]=[CH:15][C:14]=1[O:23][CH3:24].[B:25](OC(C)C)([O:30]C(C)C)[O:26]C(C)C>O1CCCC1>[C:19]([C:17]1[CH:16]=[CH:15][C:14]([O:23][CH3:24])=[C:13]([B:25]([OH:30])[OH:26])[CH:18]=1)([CH3:22])([CH3:21])[CH3:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
18.1 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)C(C)(C)C)OC
Name
Quantity
11.39 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Name
Quantity
90 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to 0° C. over 90 minutes
Duration
90 min
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched by the addition of water (90 mL)
CUSTOM
Type
CUSTOM
Details
the tetrahydrofuran removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting aqueous suspension was partitioned between diethyl ether (80 mL) and 1.0 M aqueous sodium hydroxide solution (100 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
ADDITION
Type
ADDITION
Details
then acidified to pH 1 by the addition of concentrated hydrochloric acid
WAIT
Type
WAIT
Details
The resulting white suspension was stood at 0° C. for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
then filtered
WASH
Type
WASH
Details
washing the solid product with water and cold hexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)C=1C=CC(=C(C1)B(O)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.349 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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